Cas no 810-52-6 (Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-)
810-52-6 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
Numéro CAS:810-52-6
Le MF:C32H42O3
Mégawatts:474.6740899086
CID:706999
Update Time:2024-02-04
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Propriétés chimiques et physiques
Nom et identifiant
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- Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
- 2,6-[bis(5-tert-butylsalicyl)]-para-tert-butylphenol
- 4-tert-Butyl-2,6-bis-(5-tert-butyl-2-hydroxy-benzyl)-phenol
- 4-tert-butyl-3,5-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol
- 2,6-Xylenol,4-tert-butyl-a,a'-bis(5-tert-butyl-2-hydroxyphenyl)- (6CI,7CI,8CI)
- 2,6-Bis(2-hydroxy-5-tert-butylbenzyl)-4-tert-butylphenol
- NSC 634603
- Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
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- Piscine à noyau: 1S/C32H42O3/c1-30(2,3)24-10-12-27(33)20(16-24)14-22-18-26(32(7,8)9)19-23(29(22)35)15-21-17-25(31(4,5)6)11-13-28(21)34/h10-13,16-19,33-35H,14-15H2,1-9H3
- La clé Inchi: CZXDXDAKWOMNKB-UHFFFAOYSA-N
- Sourire: C1(O)=C(CC2=CC(C(C)(C)C)=CC=C2O)C=C(C(C)(C)C)C=C1CC1=CC(C(C)(C)C)=CC=C1O
Propriétés calculées
- Qualité précise: 474.31300
Propriétés expérimentales
- Dense: 1.070±0.06 g/cm3(Predicted)
- Point de fusion: 213.5 °C
- Point d'ébullition: 585.4±45.0 °C(Predicted)
- Le PSA: 60.69000
- Le LogP: 7.87750
- Le PKA: 9.89±0.43(Predicted)
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Méthode de production
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Littérature connexe
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
810-52-6 (Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-) Produits connexes
- 2409-55-4(2-Tert-Butyl-4-methylphenol)
- 88-60-8(2-tert-butyl-5-methylphenol)
- 96-70-8(2-tert-butyl-4-ethylphenol)
- 96-76-4(2,4-Di-tert-butylphenol)
- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)
- 2078-54-8(Propofol)
- 88-58-4(2,5-Di-tert-butylhydroquinone)
- 128-39-2(2,6-Di-tert-butylphenol)
- 79-97-0(Bisphenol C)
- 89-83-8(Thymol)
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